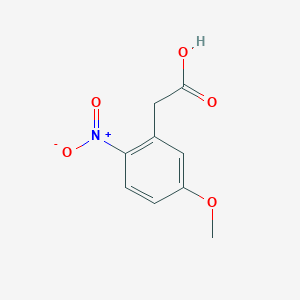![molecular formula C11H20N2O2 B1317282 (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 370881-96-2](/img/structure/B1317282.png)
(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
Vue d'ensemble
Description
“(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane” is a chemical compound with the molecular formula C11H20N2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane” is 212.29 . The structure contains a total of 35 bonds, including 13 non-H bonds, 3 rotatable bonds, 1 four-membered ring, 1 six-membered ring, and 1 eight-membered ring .Physical And Chemical Properties Analysis
“(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane” has a molecular weight of 212.29 . It is a solid substance . The compound should be stored at room temperature, away from moisture .Applications De Recherche Scientifique
Medicinal Chemistry and Applications
Periphery Decorated and Core Initiated Neutral and Polyanionic Borane Large Molecules :This mini-review discusses the development of large boron-containing molecules with potential for medicinal applications. It highlights the unique properties of anionic metallacarborane molecules, such as their stability, geometrical and electronic properties, and potential for novel applications in medicine. The review particularly focuses on the use of poly(aryl-ether) dendrimers and octasilsesquioxane cubes as core structures for developing boron-rich large molecules with promising uses in medicinal applications, including "in vivo" imaging (Viňas et al., 2019).
Chemistry and Synthetic Applications
Design and Synthesis of Artificial Ribonucleases :This review surveys studies on designing catalysts for hydrolyzing phosphodiester bonds in RNA, incorporating imidazole residue and bis-quaternized rings of 1,4-diazabicyclo[2.2.2]octane. It proposes a versatile approach to artificial ribonucleases, optimizing molecule domain structure for maximum ribonuclease activity (Konevetz et al., 2002).
Recent Advances in Base-Assisted Michael Addition Reactions :The review provides comprehensive information on recent advancements in base-assisted Michael addition reactions, highlighting various organic and inorganic bases used. It mentions the versatility of Michael addition reactions for efficient bond formation, including the use of diazabicyclo[...] derivatives as bases (Thirupathi et al., 2022).
Environmental and Energy Applications
Fabrication, Modification, and Application of (BiO)2CO3-based Photocatalysts :This review explores the potential of (BiO)2CO3 (BOC) in various fields such as photocatalysis and supercapacitors. It discusses modification strategies to enhance BOC's visible light-driven photocatalytic performance and its applications in environmental remediation and energy conversion (Ni et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJOEEIXDPWTAZ-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CN[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide](/img/structure/B1317199.png)
![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)
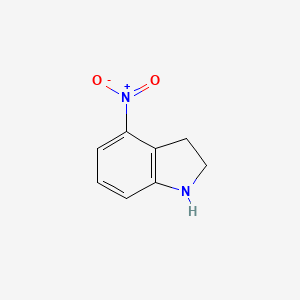
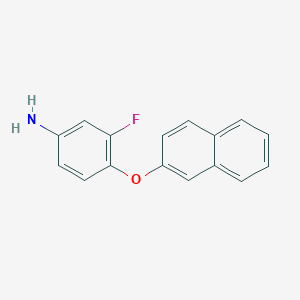
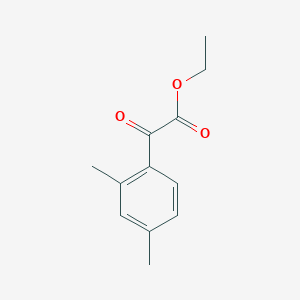
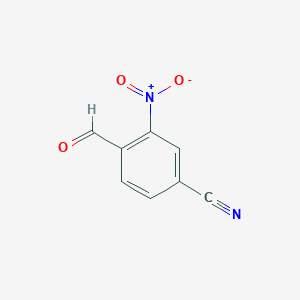
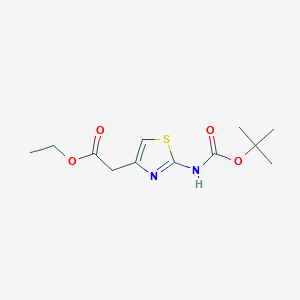
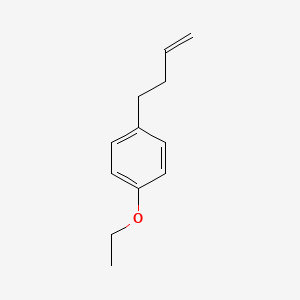
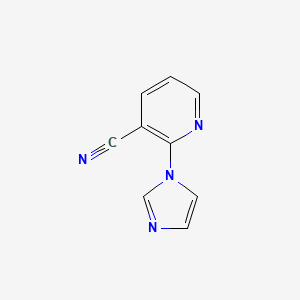
![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)
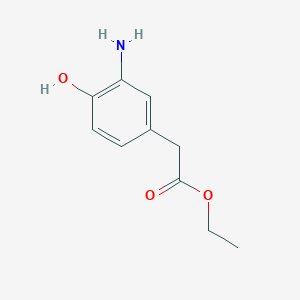
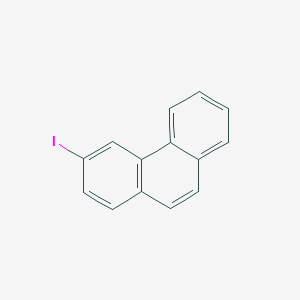
![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)
